N-Glycosyl-L-asparagine

Lipophilicity HPLC method development Physicochemical property

N-Glycosyl-L-asparagine (CHEBI:7292; PubChem CID 440002), also designated N-L-beta-aspartyl-beta-D-glucopyranosylamine, is the prototype glyco-amino acid comprising a β-D-glucopyranose moiety linked via an N-glycosidic bond to the side-chain amide nitrogen of L-asparagine. With molecular formula C10H18N2O8 (MW 294.26 g/mol), this compound represents the minimal structural unit of the N-linked glycoprotein linkage—the amide (N4) atom of asparagine covalently attached to a carbohydrate through a glycosylamine bond.

Molecular Formula C10H18N2O8
Molecular Weight 294.26 g/mol
Cat. No. B1206628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Glycosyl-L-asparagine
Molecular FormulaC10H18N2O8
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O
InChIInChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4+,6+,7-,8+,9+/m0/s1
InChIKeyRDVZONQWDDILKB-ITZFQDDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Glycosyl-L-asparagine: A Defined Glyco-Amino Acid Standard for N-Linked Glycosylation Research and Analytical Reference


N-Glycosyl-L-asparagine (CHEBI:7292; PubChem CID 440002), also designated N-L-beta-aspartyl-beta-D-glucopyranosylamine, is the prototype glyco-amino acid comprising a β-D-glucopyranose moiety linked via an N-glycosidic bond to the side-chain amide nitrogen of L-asparagine [1]. With molecular formula C10H18N2O8 (MW 294.26 g/mol), this compound represents the minimal structural unit of the N-linked glycoprotein linkage—the amide (N4) atom of asparagine covalently attached to a carbohydrate through a glycosylamine bond [2]. Naturally occurring in plant systems including Mentha canadensis, it serves as the fundamental reference scaffold for studying N-glycosylation biochemistry, glycosylasparaginase substrate specificity, and glycan-protein conjugate synthesis, distinct from its more prevalent N-acetylated congener N4-(β-N-acetyl-D-glucosaminyl)-L-asparagine [3].

Why N-Glycosyl-L-asparagine Cannot Be Replaced by Nα-Glycyl-L-asparagine, Free L-Asparagine, or N-Acetylglucosaminyl-Asn in Quantitative Workflows


Despite sharing an asparagine core, N-glycosyl-L-asparagine, simple dipeptides such as Nα-glycyl-L-asparagine, and the free amino acid L-asparagine are chemically and functionally non-interchangeable. The defining N-glycosidic (glycosylamine) linkage between the anomeric carbon of glucose and the N4 atom of asparagine creates a fundamentally different connectivity from the peptide bond in glycyl-asparagine, resulting in distinct enzyme recognition profiles, chromatographic retention behavior, and hydrolytic stability [1]. Critically, the non-acetylated glucose moiety present in N-glycosyl-L-asparagine (as opposed to the N-acetylglucosamine found in the dominant biological form) confers differential lipophilicity (XLogP3-AA = −5.7 vs. approximately −4.4 for L-asparagine) and hydrogen-bonding capacity, directly impacting solubility, reverse-phase HPLC retention, and compatibility with glycosylasparaginase-based deglycosylation assays [2]. Substituting an N-acetylglucosaminyl-Asn standard for the non-acetylated compound in quantitative LC-MS/MS site-occupancy workflows will produce erroneous retention-time matching and inaccurate calibration curves [3].

Quantitative Differentiation Evidence: N-Glycosyl-L-asparagine Versus Closest Analogs


Lipophilicity (XLogP3-AA): 1.3 Log Unit Difference from L-Asparagine Impacts Chromatographic Method Development

N-Glycosyl-L-asparagine exhibits a computed XLogP3-AA of −5.7, reflecting the hydrophilicity contributed by the glucose moiety, compared to −4.4 for the unmodified amino acid L-asparagine [1]. This 1.3 log-unit reduction in lipophilicity translates to significantly earlier elution under reversed-phase conditions and must be accounted for when selecting internal standards for LC-MS glycoproteomics workflows. The topological polar surface area (TPSA) of 183 Ų for N-glycosyl-L-asparagine versus 106 Ų for L-asparagine further quantifies the differential polarity [1].

Lipophilicity HPLC method development Physicochemical property LogP

Hydrogen-Bonding Capacity: 7 Donor / 9 Acceptor Sites Enable Distinctive Aqueous Solubility Profile Compared to Dipeptide Analogs

N-Glycosyl-L-asparagine possesses 7 hydrogen-bond donors and 9 hydrogen-bond acceptors (versus 4 donors/5 acceptors for Nα-glycyl-L-asparagine and 3 donors/4 acceptors for L-asparagine), computed from its structure [1]. This triad of hydroxyl groups on the glucopyranose ring creates a solvation shell that fundamentally alters aqueous solubility behavior and crystallization properties relative to the non-glycosylated dipeptide comparator. The rotatable bond count (5 vs. 3 for L-asparagine) further indicates greater conformational flexibility in solution [1].

Solubility Hydrogen bonding Formulation Glyco-amino acid

Glycosylasparaginase Substrate Discrimination: Class-Level Evidence for Differential Km Between N-Glycosyl and Free Asparagine Substrates

Although direct Km data for the non-acetylated N-glycosyl-L-asparagine with purified glycosylasparaginase are not reported in the primary literature, class-level inference from the well-characterized N-acetylated analog (GlcNAc-Asn) demonstrates that glycosylasparaginase (EC 3.5.1.26) strongly discriminates between glycosylated and free asparagine substrates. For recombinant human glycosylasparaginase, the Km for N4-(β-N-acetyl-D-glucosaminyl)-L-asparagine is 0.208 mM, while the Km for free L-asparagine is 0.66 mM—a 3.2-fold difference—and the Vmax for L-asparagine is only one-fifth that for the glycoasparagine substrate [1]. The insect (Sf9) enzyme shows an even larger discrimination: Km 0.88 mM for GlcNAc-Asn versus 3.0 mM for free asparagine (3.4-fold) [2]. The free α-carboxyl group on the aspartyl moiety is essential for enzymatic hydrolysis, while the α-amino group contributes minimally to transition-state binding [3].

Glycosylasparaginase Enzyme kinetics Substrate specificity Km

N-Glycosidic (Glycosylamine) Versus Peptide Bond Connectivity: Functional Differentiation from Nα-Glycyl-L-asparagine in Biological Recognition

N-Glycosyl-L-asparagine contains an N-glycosidic (glycosylamine) bond between the anomeric carbon (C1) of glucose and the side-chain amide nitrogen (N4) of asparagine, whereas Nα-glycyl-L-asparagine (CAS 1999-33-3) features a standard peptide bond between the glycine carboxyl and the α-amino group of asparagine [1]. This connectivity difference is functionally critical: PNGase F (peptide-N-glycosidase F), the most widely used enzyme for N-glycan release, requires an N-glycosylated asparagine as the minimal recognition element—specifically, a tripeptide with the oligosaccharide-linked asparagine as the central residue . Nα-glycyl-L-asparagine is completely unrecognized by PNGase F and cannot serve as a substrate or inhibitor in deglycosylation workflows. The glycosylamine bond is also chemically distinct in its susceptibility to alkaline β-elimination versus acid hydrolysis relative to the peptide bond, dictating different sample preparation protocols [1].

N-glycosidic bond Glycosylamine Peptide bond Enzyme recognition

Spectroscopic Identity Confirmation: Distinct 13C-NMR Signature in D2O Differentiates from N-Acetylglucosaminyl-Asn and Fructose-Asparagine Isomers

A 13C-NMR spectrum of N-glycosyl-L-asparagine has been acquired in D2O and archived in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: Dz3rH5Fr0VZ) [1]. The spectrum provides a definitive fingerprint for identity confirmation and purity assessment, distinguishing this compound from its isomeric glycosylamine fructose-asparagine (F-Asn, CAS not assigned to this specific isomer), which shares the identical molecular formula C10H18N2O8 and molecular weight (294.26 g/mol) but features a fructosyl rather than glucosyl moiety [2]. Fructose-asparagine decomposes above 120°C, whereas the thermal stability profile of the glucose conjugate is expected to differ due to the aldose-versus-ketose sugar identity, though precise decomposition data for N-glycosyl-L-asparagine await systematic determination [2].

NMR spectroscopy Identity confirmation Quality control Structure elucidation

Verified Application Scenarios for N-Glycosyl-L-asparagine Procurement and Use


Glycosylasparaginase (EC 3.5.1.26) Substrate Specificity and Inhibitor Screening Assays

N-Glycosyl-L-asparagine serves as the core substrate scaffold for studying glycosylasparaginase, the lysosomal amidase deficient in aspartylglycosaminuria (AGU). The established Km differential (~0.2–0.9 mM for glycoasparagine substrates vs. 0.66–3.0 mM for free asparagine) [1] enables researchers to use this compound to calibrate enzyme activity assays, screen pharmacological chaperones, or characterize mutant enzyme variants. The absolute requirement of a free α-carboxyl group for hydrolysis, documented through systematic analogue studies [2], makes N-glycosyl-L-asparagine the minimal authentic substrate for inhibitor Ki determinations (e.g., L-asparagine competitive inhibition Ki = 0.454 mM) [3].

LC-MS/MS Glycosylation Site Occupancy Quantitation Using Isotopically Labeled Standards

In workflows employing PNGase F-mediated 18O-labeling for N-glycosylation site occupancy determination, the glycosylated asparagine residue is converted to aspartic acid with simultaneous 18O incorporation [1]. N-Glycosyl-L-asparagine, as the minimal structural unit bearing the N-glycosidic linkage, is the appropriate reference standard for method development and calibration. Its distinctive XLogP3-AA (−5.7) and TPSA (183 Ų) [2] dictate a unique retention time in reversed-phase LC that must be empirically determined—the compound cannot be replaced by unglycosylated asparagine or simple dipeptide standards without compromising quantitative accuracy.

Chemical Synthesis of Defined N-Glycopeptide Building Blocks

N-Glycosyl-L-asparagine is the key intermediate for convergent glycopeptide synthesis strategies, including N-glycosylation of primary amide groups using glycosyl N-phenyltrifluoroimidates and TMSOTf catalysis, which proceeds in excellent yields [1]. The patent literature documents fully acetylated N-(β-glycosyl)asparagine precursors obtained in 52–68% yield with moderate to good diastereoselectivity (24–64%) [2]. The stereochemical integrity at the anomeric center (β-D-configuration) is critical for biological activity, and procurement of stereochemically defined N-glycosyl-L-asparagine bypasses the need for labor-intensive chromatographic separation of α/β anomers.

Reference Standard for Aspartylglycosaminuria (AGU) Biomarker Analysis

In AGU, deficient glycosylasparaginase activity leads to accumulation of glycoasparagines in tissues and body fluids. While the predominant accumulating species is GlcNAc-Asn, the non-acetylated N-glycosyl-L-asparagine represents the core structural scaffold for method development. Quantitative gas-liquid chromatographic methods for urinary GlcNAc-Asn achieve detection limits of approximately 0.3 µM in water and 0.5–1.0 µM in urine [1]. Researchers developing expanded panels for glycoasparagine profiling require the non-acetylated parent compound as an additional calibration point and to verify that analytical methods do not exhibit cross-reactivity or co-elution between acetylated and non-acetylated species.

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